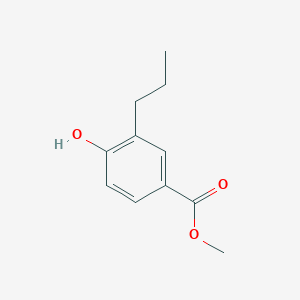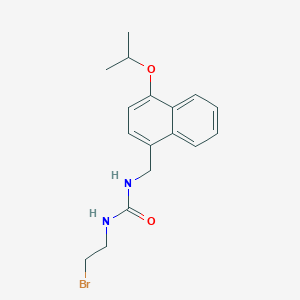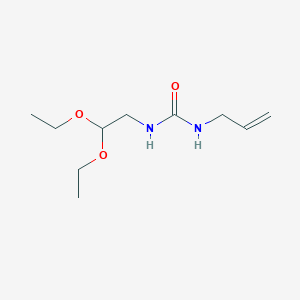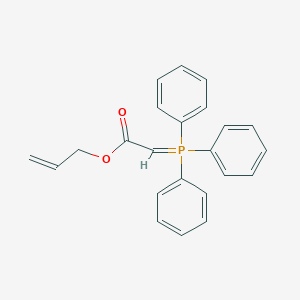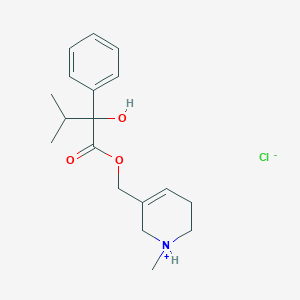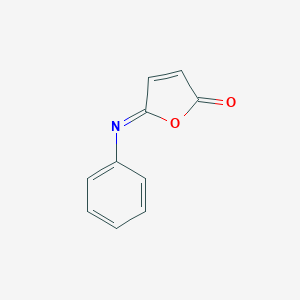
N-Phenylisomaleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylisomaleimide (NPM) is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic imide that is derived from maleic anhydride and aniline. NPM has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Applications De Recherche Scientifique
N-Phenylisomaleimide has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including:
1. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and polymers.
2. Materials Science: N-Phenylisomaleimide has been used as a dopant in the fabrication of conducting polymers, which have potential applications in electronic devices.
3. Biomedical Research: N-Phenylisomaleimide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Mécanisme D'action
The mechanism of action of N-Phenylisomaleimide is not fully understood. However, it is believed to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, N-Phenylisomaleimide induces apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
N-Phenylisomaleimide has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of N-Phenylisomaleimide on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-Phenylisomaleimide has several advantages as a research tool. It is a versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize and purify. However, N-Phenylisomaleimide has some limitations as well. It is a toxic compound that should be handled with care. Its effects on normal cells are not well understood, and further studies are needed to determine its potential side effects.
Orientations Futures
There are several future directions for the research on N-Phenylisomaleimide. Some of the potential areas of research include:
1. Development of Novel Cancer Therapies: N-Phenylisomaleimide has shown promising results in inducing apoptosis in cancer cells. Further studies are needed to determine its potential as a cancer therapy.
2. Materials Science: N-Phenylisomaleimide has potential applications as a dopant in the fabrication of conducting polymers. Further studies are needed to determine its potential in this field.
3. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds. Further studies are needed to explore its potential in this field.
Conclusion:
N-Phenylisomaleimide is a versatile compound that has potential applications in various fields, including materials science, organic synthesis, and biomedical research. Its unique properties have made it a popular research tool in scientific research. Further studies are needed to explore its potential in various fields and to determine its potential side effects on normal cells.
Méthodes De Synthèse
The synthesis of N-Phenylisomaleimide involves the reaction between maleic anhydride and aniline in the presence of a catalyst, such as acetic acid. The reaction proceeds via the formation of an imide intermediate, which undergoes a cyclization reaction to form N-Phenylisomaleimide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
19990-26-2 |
|---|---|
Nom du produit |
N-Phenylisomaleimide |
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



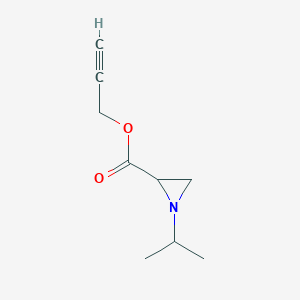
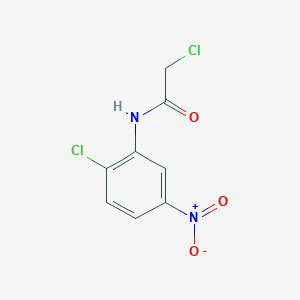
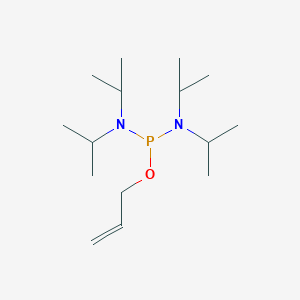
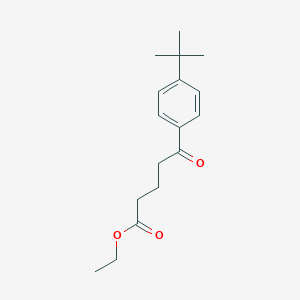
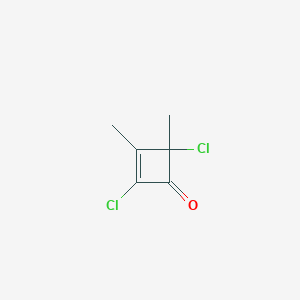
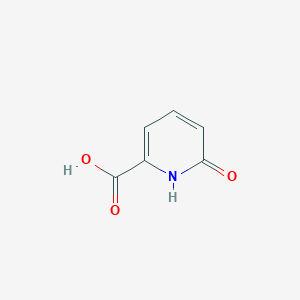
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
